2-(3,4,5-TRIMETHOXYPHENYL)-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
Description
2-(3,4,5-TRIMETHOXYPHENYL)-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O7/c1-32-20-11-16(12-21(33-2)24(20)36-5)15-28-30-26(29-19-10-8-7-9-18(19)27(30)31)17-13-22(34-3)25(37-6)23(14-17)35-4/h7-15,26,29H,1-6H3/b28-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEAWYZLNHWKLD-RWPZCVJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-TRIMETHOXYPHENYL)-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the final quinazolinone structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, quinazolinones are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicine, derivatives of quinazolinones are explored for their potential therapeutic applications, including as enzyme inhibitors or receptor antagonists.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-(3,4,5-TRIMETHOXYPHENYL)-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE would depend on its specific biological target. Generally, quinazolinones may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A simpler analog with similar core structure.
2-Methyl-4(3H)-quinazolinone: A methylated derivative with different biological activity.
6,7-Dimethoxy-4(3H)-quinazolinone: Another derivative with additional methoxy groups.
Uniqueness
What sets 2-(3,4,5-TRIMETHOXYPHENYL)-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinazolinone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
